N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-(2-nitrophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-(2-nitrophenoxy)acetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a furan ring, a nitrophenoxy group, and a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-(2-nitrophenoxy)acetohydrazide typically involves the condensation of 5-methylfurfural with 2-(2-nitrophenoxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-(2-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-(2-nitrophenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-(2-nitrophenoxy)acetohydrazide involves its interaction with biological molecules. The compound can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-iodofuran-2-yl)methylidene]-2-(2-nitrophenoxy)acetohydrazide
- 2-(4-chloro-3-methylphenoxy)-N’-[(5’-substituted aryl)-furan-2’-yl]-methylidene]-acetohydrazides
Uniqueness
N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-(2-nitrophenoxy)acetohydrazide is unique due to the presence of both a furan ring and a nitrophenoxy group, which confer distinct chemical reactivity and biological activity. Its structural features allow it to participate in a variety of chemical reactions and interact with biological molecules in ways that similar compounds may not.
Properties
Molecular Formula |
C14H13N3O5 |
---|---|
Molecular Weight |
303.27 g/mol |
IUPAC Name |
N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-(2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C14H13N3O5/c1-10-6-7-11(22-10)8-15-16-14(18)9-21-13-5-3-2-4-12(13)17(19)20/h2-8H,9H2,1H3,(H,16,18)/b15-8+ |
InChI Key |
HQEIGPPAKPWXFX-OVCLIPMQSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.